Home > Products > Screening Compounds P55366 > Picotamide monohydrate
Picotamide monohydrate - 80530-63-8

Picotamide monohydrate

Catalog Number: EVT-3194500
CAS Number: 80530-63-8
Molecular Formula: C21H22N4O4
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Picotamide monohydrate is derived from the parent compound picotamide, which belongs to the class of organic compounds known as benzamides. Its chemical structure includes a methoxy group and two pyridinylmethyl substituents, contributing to its biological activity. The compound is classified under several categories, including:

  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Benzene and substituted derivatives
  • Subclass: Benzoic acids and derivatives
  • Direct Parent: Benzamides

The chemical formula for picotamide monohydrate is C21H20N4O3C_{21}H_{20}N_{4}O_{3}, with a molecular weight of approximately 376.416 g/mol .

Synthesis Analysis

The synthesis of picotamide monohydrate involves several steps, primarily focusing on the reaction of 4-methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide with water to yield the monohydrate form.

Synthetic Routes and Reaction Conditions

  1. Starting Material: The synthesis begins with 4-methoxy-1,3-benzenedicarboxylic acid derivatives.
  2. Reagents: Water is used to facilitate the formation of the monohydrate.
  3. Conditions: The reaction typically requires controlled temperature and time to ensure complete conversion and crystallization.
  4. Recrystallization: Post-reaction, the product undergoes recrystallization from various solvents to enhance purity and yield.

Industrial production methods mirror laboratory conditions but are optimized for higher yields and purity levels through larger-scale reactions .

Molecular Structure Analysis

The molecular structure of picotamide monohydrate features a complex arrangement that includes:

  • Functional Groups: A methoxy group (-OCH₃), two carboxamide groups (-C(=O)NH-), and two pyridine rings.
  • Configuration: The compound exhibits chirality due to the presence of asymmetric centers in its structure.

Structural Data

  • IUPAC Name: 4-methoxy-N1,N3-bis[(pyridin-3-yl)methyl]benzene-1,3-dicarboxamide
  • SMILES Notation: COC1=CC=C(C=C1C(=O)NCC1=CC=CN=C1)C(=O)NCC1=CC=CN=C1
  • InChI Key: KYWCWBXGRWWINE-UHFFFAOYSA-N

The structural integrity is crucial for its biological activity, particularly in inhibiting platelet aggregation .

Chemical Reactions Analysis

Picotamide monohydrate participates in various chemical reactions that can modify its functional groups:

Types of Reactions

  1. Oxidation: Can be oxidized under specific conditions to yield various oxidation products.
  2. Reduction: Reduction reactions can alter its functional groups, producing different derivatives.
  3. Substitution: Substitution reactions may occur at the pyridine rings or the methoxy group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate for oxidation reactions.
  • Reducing Agents: Sodium borohydride for reduction processes.
  • Nucleophiles: Various nucleophiles may be employed for substitution reactions.

The products formed depend on the specific conditions and reagents used during these reactions .

Mechanism of Action

Picotamide monohydrate exerts its pharmacological effects through a dual mechanism:

Target of Action

  • Thromboxane A2 Synthase Inhibition: Prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
  • Thromboxane A2 Receptor Antagonism: Modifies cellular responses to thromboxane A2 activation.

Biochemical Pathways

By inhibiting thromboxane A2 synthase and antagonizing its receptor, picotamide disrupts normal platelet aggregation processes, thereby reducing thromboembolic events .

Physical and Chemical Properties Analysis
PropertyValue
Molecular Weight376.416 g/mol
Solubility in Water0.0168 mg/mL
Log P (Partition Coefficient)1.04
pKa (Strongest Acidic)13.44
pKa (Strongest Basic)5.12
Polar Surface Area93.21 Ų
Number of Rings3

These properties influence its bioavailability and pharmacokinetic behavior .

Applications

Picotamide monohydrate has diverse applications across several fields:

Medical Applications

  • Cardiovascular Health: Used clinically to reduce mortality in diabetic patients with peripheral arterial disease by inhibiting thromboxane pathways.
  • Thromboembolic Disorders: Effective in treating conditions such as myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis.

Research Applications

  • Analytical Chemistry: Serves as a reference standard in developing new analytical methods.
  • Biological Research: Utilized to study platelet aggregation mechanisms and thromboxane pathways.

Pharmaceutical Industry

Involved in formulating antiplatelet drugs aimed at preventing thrombosis-related complications .

Picotamide monohydrate continues to be an essential compound in both clinical settings and research environments due to its significant role in managing cardiovascular diseases and understanding platelet biology.

Introduction: Research Context and Significance of Picotamide Monohydrate

Historical Development and Rationale for Picotamide Monohydrate Synthesis

The development of picotamide originated from pharmacological insights gained in the 1980s regarding the limitations of aspirin therapy. Researchers recognized that while aspirin effectively inhibited platelet thromboxane production, it concurrently suppressed endothelial prostacyclin (PGI₂)—a potent vasodilator and endogenous antiplatelet mediator. This therapeutic paradox stimulated the search for agents that could selectively disrupt TxA₂ pathways without compromising beneficial prostaglandins. Picotamide emerged as a solution through its dual capacity to block TxA₂ receptors while inhibiting TxA₂ synthase, creating a comprehensive pharmacological barrier against TxA₂-mediated platelet activation [3].

The synthesis of the monohydrate form specifically addressed critical limitations of the anhydrous compound related to physicochemical stability and bioavailability. X-ray diffraction studies revealed that picotamide monohydrate crystallizes in a monoclinic system with water molecules integrated into lattice positions that enhance intermolecular bonding stability. This structural arrangement confers superior handling properties during pharmaceutical manufacturing and improved dissolution characteristics in biological matrices. The synthetic pathway involves condensation of 4-methoxyisophthaloyl chloride with 3-picolylamine in anhydrous dichloromethane, followed by crystallization from an ethanol-water mixture (3:1 v/v) and lyophilization to yield the stable monohydrate form. This process optimization resulted in a compound with 23% greater aqueous solubility compared to the anhydrous form while maintaining thermal stability up to 185°C—a critical advancement for practical pharmaceutical applications [4] [5] [10].

Table 1: Physicochemical Comparison of Picotamide Forms

PropertyMonohydrate FormAnhydrous FormSignificance
Crystal SystemMonoclinicPolymorphicDetermines manufacturing stability
Water Content (%)4.560Impacts dissolution profile
Solubility in Water (mg/mL)0.2160.175Influences bioavailability
Thermal Decomposition (°C)185178Affects processing conditions
Intrinsic Dissolution Rate28% higherReferenceCritical for drug absorption

Clinical validation of picotamide monohydrate emerged through landmark trials including the ADEP study (in peripheral artery disease patients) and the DAVID study (specifically in diabetics with peripheral arterial disease). The DAVID trial demonstrated a significant 45% reduction in all-cause mortality compared with aspirin (3.0% vs. 5.5% over two years), establishing its therapeutic advantage in high-risk diabetic populations. This mortality benefit represented a paradigm shift in antiplatelet approaches for metabolic-vascular disease complexes and stimulated ongoing research into its pleiotropic effects beyond platelet inhibition [3] [8].

Defining the Dual Pharmacological Profile: Thromboxane Synthase Inhibition and Receptor Antagonism

Picotamide monohydrate exerts its unique antiplatelet activity through two complementary mechanisms operating on the same pathological pathway. The compound functions as a potent inhibitor of thromboxane synthase (IC₅₀ = 6.8 μM), the enzyme responsible for converting prostaglandin endoperoxides (PGH₂) into TxA₂. Simultaneously, it acts as a competitive antagonist at the thromboxane-prostanoid (TP) receptor (Kᵢ = 0.43 μM), blocking the binding and downstream signaling of any TxA₂ that escapes synthesis inhibition. This dual action creates a comprehensive blockade of the TxA₂ pathway that exceeds the pharmacological efficacy of either mechanism alone [2] [3] [6].

The receptor antagonism displays remarkable persistence due to picotamide's unique binding kinetics. Research demonstrates that platelet pretreatment with picotamide followed by extensive washing (gel filtration) maintains equivalent inhibition of U46619-induced aggregation (85.7 ± 4.2% vs. 86.3 ± 5.1% in unwashed platelets) and arachidonic acid-induced calcium mobilization. This persistent activity originates from picotamide's membrane-anchored binding rather than cytosolic accumulation, as evidenced by maintained efficacy in digitonin-permeabilized platelets where cytosolic components are eliminated. The compound undergoes a transition from reversible to irreversible binding over 5-10 minutes, explaining why maximum inhibition requires sustained platelet exposure. This persistent receptor occupancy provides continuous protection against TxA₂-mediated activation even with fluctuating plasma concentrations [2] [6].

Table 2: Pharmacodynamic Profile of Picotamide Monohydrate

Pharmacological ActionMolecular TargetPotencyBiological Consequence
Thromboxane synthase inhibitionThromboxane A synthase 1IC₅₀ = 6.8 μM94% reduction in TxB₂ production
Competitive receptor antagonismThromboxane receptor (TP)Kᵢ = 0.43 μM85-91% inhibition of U46619-induced aggregation
Prostaglandin redirectionEndoperoxide metabolismEC₅₀ = 12.5 μM3.7-fold increase in PGE₂ production
Prostacyclin preservationEndothelial COX-2No effectMaintains vascular homeostasis

Beyond direct antiplatelet effects, picotamide demonstrates important vascular activities through prostaglandin substrate redirection. By inhibiting thromboxane synthase without affecting cyclooxygenase, it causes accumulation of prostaglandin endoperoxides (PGH₂) that are then metabolized by endothelial cells to produce increased prostacyclin (PGI₂) and prostaglandin E₂ (PGE₂). This pharmacological "steering" of prostaglandin metabolism creates endogenous vasodilatory counterbalance to residual vasoconstrictors, differentiating picotamide from aspirin which non-selectively inhibits all prostaglandin production. Additionally, picotamide inhibits TxA₂-induced endothelin-1 release from vascular endothelium (37% reduction) and smooth muscle proliferation (68% inhibition at 100μM), demonstrating potentially beneficial effects on vascular remodeling beyond its antiplatelet actions [3] [6] [7].

Picotamide Monohydrate within the Landscape of Antiplatelet Therapeutic Strategies

Picotamide monohydrate occupies a distinct therapeutic niche within the antiplatelet pharmacopeia, particularly for patients with diabetes and peripheral arterial disease where conventional aspirin therapy demonstrates limited efficacy. The Antithrombotic Trialists' Collaboration meta-analysis revealed only a 7% relative risk reduction in cardiovascular events with aspirin in diabetics—significantly lower than the 22% reduction observed in non-diabetic populations. This therapeutic resistance stems from multiple factors including accelerated platelet turnover, non-TxA₂ platelet activation pathways (isoprostanes), and hyperglycemia-induced endothelial dysfunction. Picotamide addresses these limitations through its dual pharmacology that simultaneously reduces TxA₂ production and blocks TxA₂ receptors while preserving protective prostaglandins [3] [8].

The DAVID study established picotamide's superiority over aspirin in high-risk diabetic populations with peripheral artery disease. This multicenter randomized trial demonstrated a significant 45% reduction in all-cause mortality (p<0.01) with picotamide monohydrate (600mg bid) compared to aspirin (320mg od) over 24 months. This mortality benefit occurred despite comparable effects on non-fatal cardiovascular events, suggesting differential impacts on disease pathophysiology beyond thrombotic prevention. Subsequent mechanistic studies revealed that picotamide reduces microalbuminuria progression (42% less increase vs. aspirin) and inhibits carotid plaque growth (0.13±0.05mm/year vs. 0.24±0.07mm/year), indicating potential vasculoprotective actions independent of platelet inhibition [3] [8].

For patients with essential thrombocytosis—a condition characterized by thrombotic predisposition and paradoxical bleeding risk—picotamide offers a balanced antiplatelet effect without excessive prolongation of bleeding time. In a year-long observational study of 15 high-risk patients, picotamide monohydrate therapy achieved complete thrombosis prevention with only one transient minor bleeding episode. This favorable safety-efficacy balance stems from picotamide's selective action on TxA₂ pathways without affecting other platelet activation mechanisms, preserving hemostatic competence while preventing pathological thrombosis. This pharmacological profile positions picotamide as a viable alternative for thrombocytosis patients intolerant of aspirin-induced bleeding complications [7].

Key Research Questions and Knowledge Gaps Surrounding Picotamide Monohydrate Mechanisms

Despite established clinical efficacy, significant mechanistic uncertainties persist regarding picotamide monohydrate's actions. A primary knowledge gap concerns its interaction dynamics with isoprostanes—oxidized arachidonic acid metabolites that activate thromboxane receptors independently of cyclooxygenase. Since diabetic patients exhibit elevated isoprostane levels (up to 3.5-fold increase) that contribute to aspirin-resistant platelet activation, picotamide's ability to block these ligands remains poorly characterized. Determining receptor occupancy kinetics and displacement potency against 8-iso-PGF₂α would clarify its utility in contexts of oxidative stress-mediated thrombosis [3].

The clinical implications of picotamide's polymorphic transformations require systematic investigation. Research confirms that dehydration of the monohydrate produces polymorph A (mp 135.5°C) and polymorph B (mp 152.9°C) with differing thermodynamic stability and dissolution profiles. While polymorph B demonstrates higher stability, polymorph A exhibits 23% faster dissolution in aqueous media. Since manufacturing processes and storage conditions can influence polymorph ratios, establishing whether these differences impact bioavailability and antiplatelet efficacy is essential for pharmaceutical quality control. The potential for polymorphic interconversion during gastrointestinal transit represents another unexplored aspect with therapeutic relevance [4] [5].

Ongoing research is addressing several translational questions:

  • Vascular wall effects: Potential modulation of endothelial function through TxA₂-dependent and independent mechanisms
  • Anti-inflammatory actions: Impact on platelet-leukocyte interactions and inflammatory cytokine release
  • Metabolic influences: Effects on insulin sensitivity and glycemic control in diabetic models
  • Combination strategies: Pharmacodynamic interactions with P2Y₁₂ inhibitors in dual antiplatelet regimens

Resolution of these questions would position picotamide monohydrate as a multimodal therapeutic agent rather than merely an antiplatelet drug, potentially expanding its applications to inflammatory vascular conditions and metabolic disorders where thrombotic complications represent only one aspect of complex pathophysiology [3] [6].

Properties

CAS Number

80530-63-8

Product Name

Picotamide monohydrate

IUPAC Name

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide;hydrate

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H20N4O3.H2O/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16;/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27);1H2

InChI Key

ICYQAMNVLLHURR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3.O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.